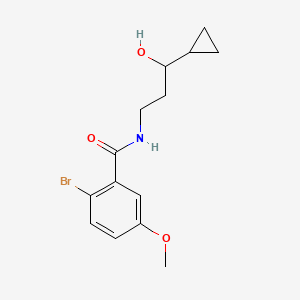

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds similar to "2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide" has been analyzed, revealing two crystalline polymorphs belonging to the monoclinic system. These structures demonstrate the importance of such compounds in studying molecular conformations and intermolecular interactions, which are critical for the development of materials with specific physical properties (Yasuoka, Kasai, & Kakudo, 1969).

Antidiabetic Potential through PPAR Activation

Research on structurally similar benzamide derivatives has shown their potential in activating peroxisome proliferator-activated receptors (PPARs), suggesting their use in treating metabolic disorders like type 2 diabetes. These findings highlight the role of such compounds in developing new therapeutic agents targeting metabolic pathways (Jung et al., 2017).

Environmental Impact and Degradation

Studies on the degradation products of benzophenone-3 in chlorinated seawater swimming pools provide insights into the environmental impact and reactivity of related brominated compounds. Understanding these degradation pathways is crucial for assessing the environmental safety of chemical substances released into aquatic environments (Manasfi et al., 2015).

Antimicrobial and Antioxidant Properties

Investigations into the biological activities of bromophenol derivatives have revealed their potent antimicrobial and antioxidant properties. Such research underscores the potential of brominated benzamides in developing new antimicrobial agents and antioxidants for food preservation and pharmaceutical applications (Li et al., 2012).

Synthesis and Biological Activity

The synthesis and evaluation of biological activities of various benzamide derivatives, including antiviral, antibacterial, and enzyme inhibition effects, demonstrate the broad applicability of these compounds in medicinal chemistry and drug development. This area of research is vital for discovering new drugs and understanding the molecular basis of their activity (Ji et al., 2013).

properties

IUPAC Name |

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)14(18)16-7-6-13(17)9-2-3-9/h4-5,8-9,13,17H,2-3,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAUNWNBWRBKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)

![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)

![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)

![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)